![molecular formula C9H13N3O4 B1435296 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2060044-01-9](/img/structure/B1435296.png)
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic compound. The tert-butoxy and carboxylic acid groups suggest that it might have interesting reactivity .
Molecular Structure Analysis
The compound likely has a planar triazole ring, with the tert-butoxy and carboxylic acid groups adding steric bulk and polarity, respectively .Chemical Reactions Analysis
The presence of a carboxylic acid group means this compound could undergo typical acid-base reactions. The tert-butoxy group might make it a candidate for reactions involving leaving groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid could form hydrogen bonds, affecting its solubility and boiling point. The tert-butoxy group is quite bulky, which could influence its reactivity .科学的研究の応用
Blood Coagulation Test Development
This compound has been utilized in the design of apoptotic cell-inspired particles for blood coagulation tests . These particles serve as an alternative to conventional activated partial thromboplastin time (APTT) reagents, offering enhanced stability and control over the blood coagulation process.
Antibody-Drug Conjugates
The compound’s derivatives are incorporated into antibody-drug conjugates for targeted drug delivery . This application is crucial in developing treatments that specifically target diseased cells while sparing healthy ones, thereby reducing side effects.
Proteolysis-Targeting Chimeras (PROTACs)
Similarly, it’s used in the synthesis of PROTAC® molecules . These molecules are designed for targeted protein degradation, a promising approach in drug development for diseases like cancer where certain proteins are overexpressed.
Antimicrobial Potential
Imidazole-containing compounds, which include triazole derivatives, have shown significant antimicrobial potential . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antiproliferative Effects
Research has indicated that triazole compounds exhibit antiproliferative effects against certain cancer cells . This application is particularly important in the search for new chemotherapeutic agents.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry for constructing complex molecules . Its reactivity and stability make it a valuable asset in the synthesis of various chemical entities.
Therapeutic Drug Development
Due to its structural similarity with biologically active imidazole compounds, it holds potential in the development of therapeutic drugs . Its derivatives could be explored for a range of pharmacological activities.
Safety and Handling in Research
The compound’s safety data sheet provides crucial information on handling, storage, and disposal, ensuring safe research practices . This is essential for maintaining a safe environment in laboratories where the compound is used.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLWWYZOCVGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
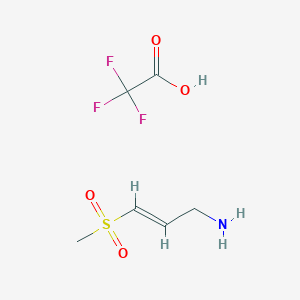

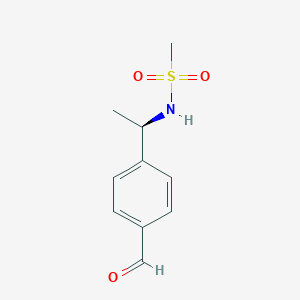
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
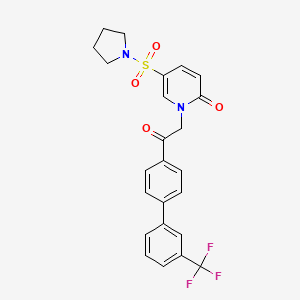
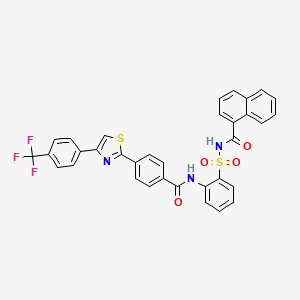
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
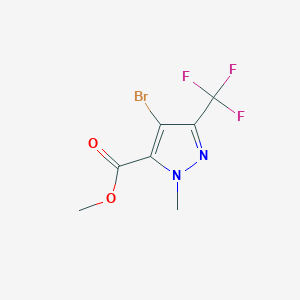
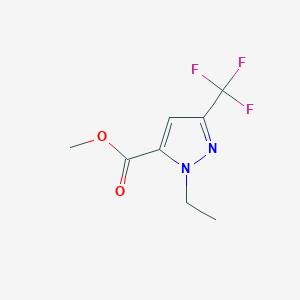

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)